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Compound of Interest

Compound Name: Edratide

Cat. No.: B1602343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Edratide (hCDR1), a synthetic peptide composed of 19 amino acids

(GYYWSWIRQPPGKGEEWIG), is an immunomodulatory agent under investigation for the

treatment of Systemic Lupus Erythematosus (SLE).[1][2] It is based on the complementarity-

determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[3] Edratide has been

shown to ameliorate SLE manifestations by inducing regulatory T cells (Tregs) and modulating

cytokine production.[2][4] This document provides detailed application notes and protocols for

the solid-phase peptide synthesis (SPPS), purification, and characterization of Edratide, as

well as an overview of its mechanism of action.
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Property Value

Amino Acid Sequence
Gly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Gln-Pro-Pro-

Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly

Molecular Formula C₁₁₀H₁₄₉N₂₉O₃₁S₀

Average Molecular Weight 2357.59 g/mol

Monoisotopic Molecular Weight 2356.09 g/mol

Purity (typical) ≥95% (as determined by HPLC)

Solubility Soluble in water and aqueous buffers

Table 2: Representative Yield and Purity Data for Solid-
Phase Peptide Synthesis
While specific yield data for the synthesis of Edratide is not widely published, the following

table presents typical yields and purities achievable for peptides of similar length using

optimized Fmoc-based solid-phase synthesis protocols.

Synthesis Scale
Crude Peptide
Yield (mg)

Overall Yield (%)
Purity after
Purification (%)

0.1 mmol 150 - 200 60 - 80 > 98

1.0 mmol 1.5 - 2.0 g 60 - 80 > 98

Note: Yields can vary significantly based on the specific peptide sequence, resin, coupling

reagents, and purification methods used.

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Edratide
(Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Edratide on a 0.1 mmol scale using a standard

Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
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1. Resin Selection and Swelling:

Start with 150-200 mg of Rink Amide resin (substitution level: 0.5-0.7 mmol/g).

Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

Drain the DMF.

Add 5 mL of 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.

Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling:

For each amino acid in the Edratide sequence (starting from the C-terminal Glycine),

perform the following coupling cycle:

Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU (2-

(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-

activate for 2-3 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate for 1-2 hours at room temperature.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete

reaction), repeat the coupling step.

After complete coupling (negative Kaiser test), wash the resin with DMF (5 times).
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4. Final Cleavage and Deprotection:

After the final amino acid (N-terminal Glycine) has been coupled, wash the resin with

dichloromethane (DCM) and dry under vacuum.

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water

(95:2.5:2.5 v/v/v).

Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room

temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Edratide by Reverse-Phase
HPLC
1. Sample Preparation:

Dissolve the crude Edratide peptide in a minimal amount of Buffer A (see below).

Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: 4 mL/min.

Detection: UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

Collect fractions corresponding to the major peptide peak.

Analyze the purity of the collected fractions by analytical HPLC.

Pool the fractions with the desired purity (>95%).

Lyophilize the pooled fractions to obtain the purified Edratide peptide as a white powder.

Protocol 3: Characterization of Edratide by Mass
Spectrometry
1. Sample Preparation:

Dissolve a small amount of the purified, lyophilized Edratide in a suitable solvent (e.g., 50%

acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser

Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Analysis Mode: Positive ion mode.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that

includes the expected molecular weight of Edratide.

Expected Result: The observed molecular weight should correspond to the calculated

average molecular weight of Edratide (2357.59 g/mol ). Multiple charged ions may be

observed in ESI-MS.
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Experimental Workflow
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Caption: Experimental workflow for the solid-phase synthesis of Edratide.

Signaling Pathway of Edratide
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Caption: Immunomodulatory signaling pathway of Edratide in SLE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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